

Application Notes and Protocols: Ciclesonide Metabolism in Precision-Cut Lung Slices

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For Researchers, Scientists, and Drug Development Professionals

Introduction

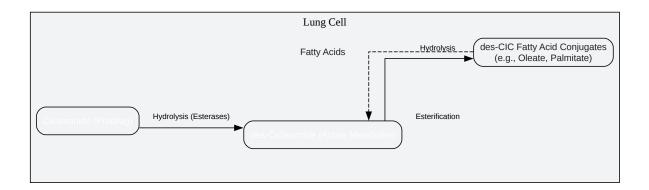
Ciclesonide is an inhaled corticosteroid (ICS) prodrug used in the treatment of asthma.[1][2][3] Its therapeutic efficacy relies on its conversion to the pharmacologically active metabolite, desisobutyryl-ciclesonide (des-CIC), by esterases within the lung.[1][2][3] Des-CIC exhibits a significantly higher binding affinity for the glucocorticoid receptor, approximately 100 times greater than the parent compound.[1] A key feature of ciclesonide's metabolism in the lung is the subsequent reversible esterification of des-CIC with fatty acids, forming conjugates such as des-CIC oleate and des-CIC palmitate.[1][2][4] These fatty acid conjugates are highly lipophilic and may act as an intracellular reservoir of the active metabolite, potentially contributing to a prolonged anti-inflammatory effect and allowing for once-daily dosing.[4][5]

Precision-cut lung slices (PCLS) have emerged as a valuable ex vivo model for studying pulmonary drug metabolism.[6][7] This system preserves the complex three-dimensional architecture and cellular heterogeneity of the lung, offering a more physiologically relevant environment compared to single-cell cultures.[7] PCLS contain various cell types, including bronchial and alveolar epithelial cells, endothelial cells, and resident immune cells, maintaining the intricate cell-cell and cell-matrix interactions crucial for metabolic processes.[7] This application note provides detailed protocols for utilizing PCLS to investigate the metabolism of ciclesonide, along with representative data and visualization of the metabolic and signaling pathways.



Ciclesonide Metabolic Pathway in the Lung

The metabolic activation of **ciclesonide** in the lungs is a two-step process. Initially, **ciclesonide** is hydrolyzed by intracellular esterases to form the active metabolite, des-CIC. Subsequently, des-CIC undergoes reversible conjugation with fatty acids to form lipophilic esters.



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Metabolic activation of **ciclesonide** in lung cells.

Quantitative Analysis of Ciclesonide Metabolism in PCLS

The following tables summarize the quantitative data on the metabolism of **ciclesonide** in human precision-cut lung slices. These studies demonstrate the time-dependent conversion of **ciclesonide** to its metabolites.

Table 1: Metabolism of [14C]-Ciclesonide in Human PCLS Over 24 Hours



Time (hours)	Ciclesonide (% of total radioactivity)	des-CIC (% of total radioactivity)	des-CIC Fatty Acid Conjugates (% of total radioactivity)	Polar Metabolites (% of total radioactivity)
2	45.7	28.9	20.3	5.1
6	25.4	22.1	45.5	7.0
24	7.8	10.9	69.8	11.5

Data adapted from in vitro studies using human precision-cut lung slices incubated with 25 μ M [14C]-ciclesonide.[8]

Table 2: Comparison of Inhaled Corticosteroid Metabolism in Human PCLS after 24-hour Incubation

Compound (25 µM initial concentration)	Parent Compound Remaining (nmol)	Active Metabolite(s) (nmol)	Fatty Acid Esters (nmol)	Total Active Drug Pool (nmol)
Ciclesonide (CIC)	2.11	3.51 (des-CIC)	18.81	24.43
Beclomethasone Dipropionate (BDP)	0.00	0.74 (BMP) + 8.57 (BOH)	0.58	9.31
Budesonide (BUD)	6.73	-	11.22	17.95
Fluticasone Propionate (FP)	9.51	No metabolites detected	No metabolites detected	9.51

BMP: Beclomethasone-17-monopropionate, BOH: Beclomethasone. The total active drug pool includes the parent compound, active metabolites, and fatty acid esters.[9][10]

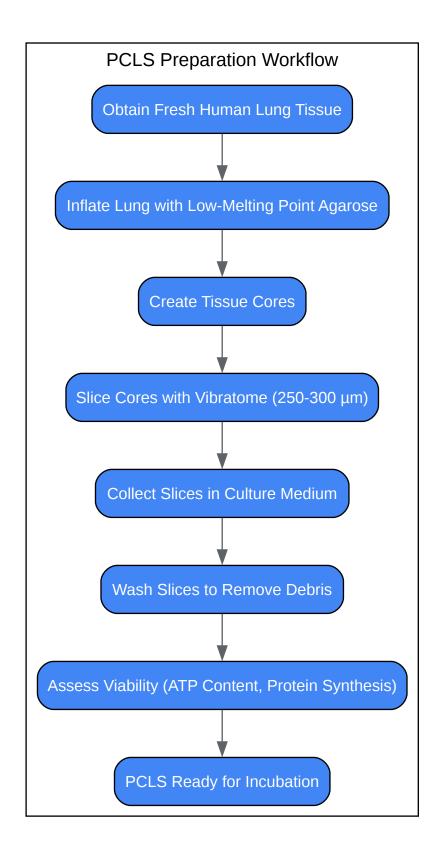




Experimental ProtocolsPreparation of Precision-Cut Lung Slices (PCLS)

This protocol outlines the methodology for preparing PCLS from human lung tissue for metabolic studies.





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Workflow for preparing precision-cut lung slices.



- Tissue Acquisition: Obtain fresh human lung tissue from surgical resections, ensuring ethical approval and patient consent. Transport the tissue to the laboratory in a suitable transport medium (e.g., DMEM) on ice.
- Lung Inflation: Cannulate the airways and gently inflate the lung lobe with a low-melting-point agarose solution (e.g., 1.5-2% in DMEM) at 37°C.[11] Allow the agarose to solidify by placing the tissue on ice.
- Tissue Coring: Create cylindrical tissue cores from the inflated lung using a tissue coring tool (e.g., 8-10 mm diameter).
- Slicing: Cut the tissue cores into thin slices (typically 250-300 μm) using a high-precision vibratome in a bath of ice-cold buffer.
- Collection and Washing: Collect the PCLS in a sterile culture medium (e.g., DMEM supplemented with antibiotics). Wash the slices several times to remove any damaged cells and debris.
- Viability Assessment: Before commencing the experiment, assess the viability of the PCLS. Common methods include measuring ATP content or protein synthesis.[8] Slices with high viability should be selected for the metabolism studies.

Ciclesonide Incubation and Metabolite Extraction

- Incubation: Place individual PCLS into wells of a 24-well plate containing pre-warmed culture medium. Allow the slices to equilibrate for a short period.
- Dosing: Introduce ciclesonide (e.g., 25 μM solution of [14C]-labeled or unlabeled ciclesonide) into the culture medium.[8]
- Time Course: Incubate the PCLS for various time points (e.g., 2, 6, and 24 hours) at 37°C in a humidified incubator with 5% CO2.[8]
- Sample Collection: At each time point, collect both the incubation medium and the PCLS.
- Metabolite Extraction from PCLS:
 - Rinse the PCLS with ice-cold buffer to remove any remaining incubation medium.



- Homogenize the PCLS in a suitable solvent (e.g., acetonitrile or methanol).
- Centrifuge the homogenate to pellet the tissue debris.
- Collect the supernatant containing the extracted metabolites.
- Sample Preparation: The collected medium and the supernatant from the PCLS extraction can be further processed and concentrated prior to analysis.

Analytical Methodology

- High-Performance Liquid Chromatography (HPLC): Analyze the extracted samples using HPLC with UV and/or radiochemical detection to separate ciclesonide and its metabolites.
 [8]
 - Column: A reverse-phase C18 column is typically used.
 - Mobile Phase: A gradient of acetonitrile and water is commonly employed.
 - Detection: UV detection can be used for unlabeled compounds, while a radiochemical detector is necessary for [14C]-labeled ciclesonide.
- Mass Spectrometry (MS): Confirm the identity of the metabolites using liquid chromatography-mass spectrometry (LC-MS).[8] This technique provides molecular weight and fragmentation data for structural elucidation.

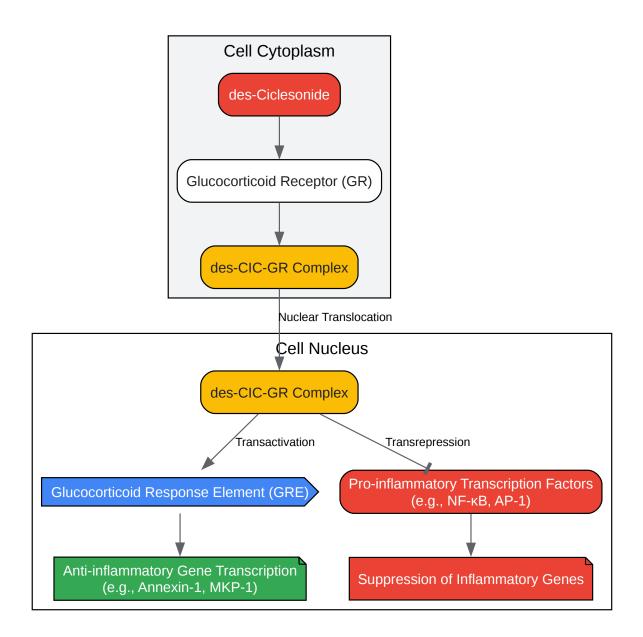
Glucocorticoid Receptor Signaling Pathway

The anti-inflammatory effects of des-CIC are mediated through its interaction with the glucocorticoid receptor (GR). Upon binding, the GR translocates to the nucleus and modulates gene expression. This can occur through two primary mechanisms: transactivation and transrepression.

 Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes, such as annexin-1 and mitogen-activated protein kinase phosphatase-1 (MKP-1).[12]



• Transrepression: The GR monomer can inhibit the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, by preventing them from binding to their target DNA sequences.[12][13] This leads to a reduction in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.



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Glucocorticoid receptor signaling pathway for des-ciclesonide.



Conclusion

The use of precision-cut lung slices provides a robust and physiologically relevant ex vivo system for studying the metabolism of inhaled corticosteroids like **ciclesonide**. The protocols and data presented here demonstrate that **ciclesonide** is efficiently converted to its active metabolite, des-CIC, and subsequently forms a depot of fatty acid conjugates within the lung tissue. This metabolic profile, elucidated through PCLS studies, is crucial for understanding the prolonged duration of action and the therapeutic efficacy of **ciclesonide** in the treatment of inflammatory airway diseases. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development to conduct similar metabolism studies.

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